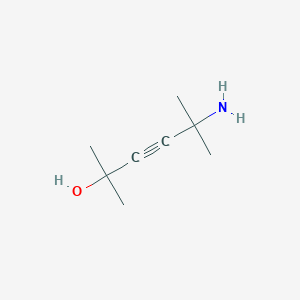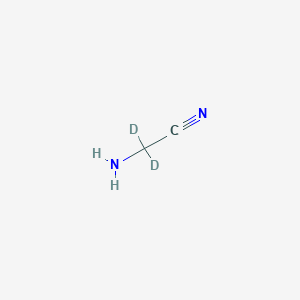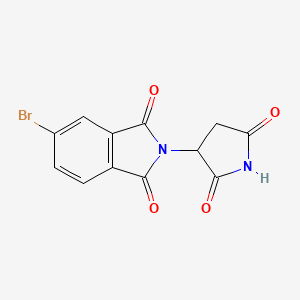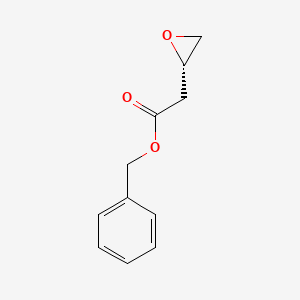![molecular formula C12H19LiN2O4 B13446364 Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is a complex organic compound with a lithium ion. This compound is notable for its unique structure, which includes a spirocyclic framework and a tert-butoxycarbonyl protecting group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps. The starting materials often include a spirocyclic amine and tert-butyl chloroformate. The reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of tert-butyl chloroformate, forming the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with lithium acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes precise control of temperature, pressure, and reaction time. The use of automated reactors and purification systems is common in industrial settings to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the spirocyclic structure may interact with enzymes or receptors. The tert-butoxycarbonyl group can be removed under physiological conditions, allowing the compound to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-{4-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other lithium-containing compounds and makes it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C12H19LiN2O4 |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
lithium;2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]acetate |
InChI |
InChI=1S/C12H20N2O4.Li/c1-11(2,3)18-10(17)14-7-12(8-14)5-13(6-12)4-9(15)16;/h4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
LRFIPKZWNZQKHM-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


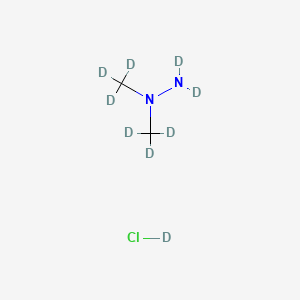
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)

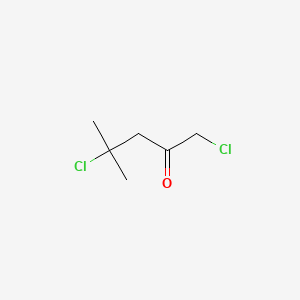
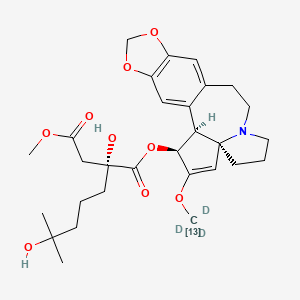

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)

